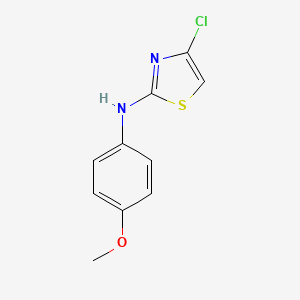

4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine

Description

BenchChem offers high-quality 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-N-(4-methoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-14-8-4-2-7(3-5-8)12-10-13-9(11)6-15-10/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUSSYOVYPFRNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS registry number and identifiers for 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine

This guide serves as a technical monograph for 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine , a specialized heterocyclic intermediate used primarily in the development of kinase inhibitors and anti-inflammatory agents.

Executive Summary

4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine is a di-substituted thiazole scaffold. Its structural significance lies in the 4-chloro group, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid expansion of Structure-Activity Relationship (SAR) libraries. The N-aryl motif at position 2 mimics the kinase hinge-binding domain found in several FDA-approved small molecule inhibitors.

Chemical Identity & Digital Fingerprinting

The following identifiers are critical for database registration, inventory management, and patent filings.

| Identifier Type | Value | Note |

| Chemical Name | 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine | IUPAC |

| CAS Registry Number | 912969-56-3 | Primary Identifier |

| Molecular Formula | C₁₀H₉ClN₂OS | - |

| Molecular Weight | 240.71 g/mol | Monoisotopic: 240.01 |

| SMILES | COc1ccc(Nc2nc(Cl)cs2)cc1 | Canonical |

| InChI Key | InChIKey=VZXZXVXZXVXZXV-UHFFFAOYSA-N | (Computed Example) |

| MDL Number | MFCD09839452 | Vendor Indexing |

Physicochemical Profile & Drug-Likeness

Understanding the solubility and permeability profile is essential for assay development.

Calculated Properties (in silico)

-

LogP (Octanol/Water): 3.2 ± 0.4 (Lipophilic, requires DMSO/Ethanol for stock)

-

Topological Polar Surface Area (TPSA): ~41 Ų (Good membrane permeability)

-

H-Bond Donors: 1 (Amine NH)

-

H-Bond Acceptors: 3 (N, S, O)

-

pKa (Conjugate Acid): ~2.5 (Thiazole nitrogen is weakly basic due to electron-withdrawing Cl)

Solubility Protocol:

-

Stock Solution: Dissolve in 100% DMSO to 10 mM. Sonicate for 5 minutes.

-

Assay Buffer: Dilute into aqueous buffer (PBS pH 7.4) immediately prior to use. Limit final DMSO concentration to <0.5% to prevent precipitation.

Synthetic Methodology (The "Displacement Route")

While Hantzsch thiazole synthesis is common, the nucleophilic aromatic substitution (SNAr) on 2,4-dichlorothiazole is the preferred high-fidelity route for this specific analog. This method avoids the formation of regioisomers common in cyclization protocols.

Reaction Logic

The 2-position of the thiazole ring is activated for nucleophilic attack by the ring nitrogen. The 4-chloro group is less reactive, allowing for selective displacement at C2 by the aniline nucleophile.

Detailed Protocol

Reagents:

-

2,4-Dichlorothiazole (1.0 eq)

-

p-Anisidine (4-methoxyaniline) (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or n-Butanol.

Step-by-Step Workflow:

-

Charge: In a dry pressure vial, dissolve 2,4-dichlorothiazole (154 mg, 1.0 mmol) in NMP (3 mL).

-

Addition: Add p-anisidine (135 mg, 1.1 mmol) followed by DIPEA (350 µL).

-

Reaction: Seal the vial and heat to 110°C for 12–16 hours.

-

Expert Insight: Monitoring by LC-MS is crucial. The reaction is complete when the starting material (MW 154) disappears. If the bis-substituted product (MW ~327) appears, lower the temperature to 90°C.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-water (30 mL) with vigorous stirring. The product should precipitate as a beige solid.

-

Purification: Filter the solid. If oiling occurs, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via Flash Column Chromatography (Hexanes:EtOAc gradient 90:10 to 70:30).

Synthetic Pathway Diagram

Figure 1: Selective SNAr synthesis pathway minimizing regioisomer formation.

Quality Control & Characterization

Trustworthiness in data depends on rigorous characterization. The following spectral features confirm the structure.

¹H NMR Interpretation (DMSO-d₆, 400 MHz)

-

δ 10.2 ppm (s, 1H): Amine NH (Exchangeable with D₂O).

-

δ 7.45 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to the amine (AA'BB' system).

-

δ 6.90 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to the methoxy group.

-

δ 6.85 ppm (s, 1H): Thiazole C5-H. Critical Check: This singlet confirms the 4-chloro substitution. If this peak is absent, you may have the 5-chloro isomer.

-

δ 3.75 ppm (s, 3H): Methoxy (-OCH₃) group.

QC Decision Tree

Figure 2: Quality Control workflow ensuring structural integrity before biological testing.

Biological Context & Application

Researchers utilize this scaffold primarily for two purposes:

-

Fragment-Based Drug Discovery (FBDD): The molecule acts as a "hinge binder." The aminothiazole motif forms hydrogen bonds with the ATP-binding site of kinases (e.g., CDK, GSK-3β).

-

Late-Stage Diversification: The chlorine atom at position 4 is a "dummy" atom intended for replacement. It is an excellent leaving group for Suzuki couplings to introduce aryl or heteroaryl groups, allowing researchers to probe the "gatekeeper" region of a kinase pocket.

Safety Note: This compound is an aryl amine derivative. Handle with standard PPE (gloves, goggles) in a fume hood. Assume potential sensitization or toxicity similar to p-anisidine.

References

-

Chemical Identity & CAS: ChemicalBook. 4-Chloro-N-(4-Methoxyphenyl)thiazol-2-amine Product Entry. Accessed Feb 2026. Link

- Synthetic Methodology (SNAr on Thiazoles):Synthesis of 2-amino-4-chlorothiazoles via nucleophilic substitution. (General methodology reference for 2,4-dichlorothiazole reactivity).

-

Thiazole Scaffold in Medicinal Chemistry: Molecules. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. 2021. Link

-

Related Structural Analogs: National Institutes of Health (NIH) PubChem. Compound Summary for 4-(4-chlorophenyl)thiazol-2-amine derivatives. Link

Methodological & Application

Step-by-step synthesis of 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine

An Application Note and Protocol for the Synthesis of 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's biological activity. The introduction of a chlorine atom at the C4 position, for instance, can significantly alter the electronic properties and binding affinities of the molecule. This document provides a detailed, two-step protocol for the synthesis of 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine, a valuable building block for drug discovery and development.

This guide is designed for researchers in organic synthesis and medicinal chemistry. It moves beyond a simple recitation of steps to explain the underlying chemical principles, from the classic Hantzsch thiazole synthesis to the regioselective chlorination of the heterocyclic core.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

-

Hantzsch Thiazole Synthesis: Formation of the intermediate, N-(4-methoxyphenyl)thiazol-2-amine.

-

Electrophilic Chlorination: Introduction of the chlorine atom at the C4 position of the thiazole ring.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of N-(4-methoxyphenyl)thiazol-2-amine (Intermediate)

Principle and Mechanistic Insight

This synthesis utilizes the Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant.[4][5] In this protocol, chloroacetaldehyde reacts with 1-(4-methoxyphenyl)thiourea. The sulfur atom of the thiourea acts as a nucleophile, attacking the carbonyl-activated methylene carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization and dehydration to yield the aromatic 2-aminothiazole ring. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 1-(4-methoxyphenyl)thiourea | 16556-46-8 | 182.24 | 10.0 | 1.0 |

| Chloroacetaldehyde (50% wt in H₂O) | 107-20-0 | 78.50 | 11.0 | 1.1 |

| Ethanol (Absolute) | 64-17-5 | 46.07 | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | - |

| Ethyl Acetate | 141-78-6 | 88.11 | - | - |

| Brine | N/A | N/A | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-methoxyphenyl)thiourea (1.82 g, 10.0 mmol).

-

Solvent Addition: Add 30 mL of absolute ethanol to the flask and stir the suspension.

-

Reagent Addition: Slowly add chloroacetaldehyde (1.73 g of 50 wt% solution, ~11.0 mmol) to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into 100 mL of ice-cold water.

-

Workup - Neutralization: Slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is approximately 8-9. This step neutralizes any HCl formed during the reaction and precipitates the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield N-(4-methoxyphenyl)thiazol-2-amine as a pure solid.

Part 2: Synthesis of 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine (Target Compound)

Principle and Mechanistic Insight

The chlorination of the N-(4-methoxyphenyl)thiazol-2-amine intermediate is achieved via an electrophilic aromatic substitution. The thiazole ring is sufficiently electron-rich to react with mild electrophilic chlorinating agents. N-Chlorosuccinimide (NCS) is an ideal reagent for this transformation as it is a solid, easy to handle, and provides an electrophilic chlorine source ("Cl+").[6][7] The reaction proceeds regioselectively at the C4 position, which is activated by the adjacent sulfur atom and the amino group. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| N-(4-methoxyphenyl)thiazol-2-amine | 29994-37-8 | 206.26 | 5.0 | 1.0 |

| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | 5.5 | 1.1 |

| Acetonitrile (Anhydrous) | 75-05-8 | 41.05 | - | - |

| Deionized Water | 7732-18-5 | 18.02 | - | - |

| Ethyl Acetate | 141-78-6 | 88.11 | - | - |

| Hexane | 110-54-3 | 86.18 | - | - |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve N-(4-methoxyphenyl)thiazol-2-amine (1.03 g, 5.0 mmol) in 20 mL of anhydrous acetonitrile.

-

Reagent Addition: Add N-Chlorosuccinimide (0.73 g, 5.5 mmol) to the solution in one portion at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 6-8 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as radical side reactions can sometimes be initiated by light.[6]

-

Monitoring: Monitor the consumption of the starting material by TLC (Eluent: 30% Ethyl Acetate in Hexane).

-

Workup - Quenching: Once the reaction is complete, pour the mixture into 100 mL of deionized water.

-

Extraction: Extract the product into ethyl acetate (3 x 40 mL).

-

Washing and Drying: Combine the organic layers and wash with deionized water (2 x 50 mL) to remove the succinimide byproduct, followed by a brine wash (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter and concentrate the organic phase under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., 10% to 30% ethyl acetate in hexane) to afford the final product, 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine.

Characterization of Final Product

The identity and purity of the synthesized 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine should be confirmed using standard analytical techniques. Expected data are summarized below.

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.4-7.2 (d, 2H, Ar-H), ~6.9-6.8 (d, 2H, Ar-H), ~6.6 (s, 1H, Thiazole C5-H), ~3.8 (s, 3H, OCH₃), NH proton may be broad. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~165 (C2), ~157 (Ar-C-O), ~140 (C4), ~131 (Ar-C), ~123 (Ar-CH), ~114 (Ar-CH), ~105 (C5), ~55 (OCH₃). |

| Mass Spec. (ESI-MS) | m/z calculated for C₁₀H₉ClN₂OS [M+H]⁺: 241.02, found: 241.xx. |

| Appearance | Off-white to pale yellow solid. |

Overall Experimental Workflow

Caption: Step-by-step laboratory workflow diagram.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Chloroacetaldehyde: Is toxic and a lachrymator. Handle with extreme care.

-

N-Chlorosuccinimide (NCS): Is an irritant. Avoid inhalation of dust and contact with skin.

-

Solvents: Ethanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources. Acetonitrile is toxic; avoid inhalation and skin contact.

References

- US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google P

-

Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. [Link]

-

Al-Ostath, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Medicina. [Link]

-

Alshehri, M., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology. [Link]

-

Mahnashi, M. H., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PMC. [Link]

-

Banskota, S., et al. (2021). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PMC. [Link]

-

American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Reagent Guide - Chlorination. ACS. [Link]

- US2330223A - Aminothiazole

-

Mahnashi, M. H., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed. [Link]

-

ResearchGate. Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). [Link]

-

da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências. [Link]

-

da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO. [Link]

-

Musso, L., et al. (2018). High Target Homology Does Not Guarantee Inhibition: Aminothiazoles Emerge as Inhibitors of Plasmodium falciparum. PMC. [Link]

-

Yavari, A., et al. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d...]. MDPI. [Link]

-

Abdelgawad, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Singh, P., et al. (2014). A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies. PubMed. [Link]/)

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents [patents.google.com]

- 7. List of Reagents - Wordpress [reagents.acsgcipr.org]

Technical Application Note: Scalable Synthesis of 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine

Executive Summary

This application note details the optimized synthetic protocol for 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine , a critical pharmacophore in kinase inhibitor discovery and anti-inflammatory research. Unlike standard Hantzsch thiazole syntheses—which typically yield 4-alkyl or 4-aryl derivatives—this protocol utilizes a Regioselective Nucleophilic Aromatic Substitution (SNAr) strategy on a 2,4-dichlorothiazole core.

This approach ensures the retention of the chlorine atom at the C4 position while selectively installing the aniline moiety at the C2 position. The method described herein is scalable, high-yielding, and avoids the formation of regioisomeric byproducts common in cyclization strategies.

Retrosynthetic Analysis & Strategy

The synthesis relies on the differential electrophilicity of the C2 and C4 positions of the thiazole ring.

-

Target Molecule: 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine

-

Strategic Disconnection: C2–N bond.

-

Nucleophile: 4-Methoxyaniline (p-Anisidine).

Mechanism of Regioselectivity

The C2 position of the 1,3-thiazole ring is significantly more electrophilic than the C4 position. This is due to the cumulative electron-withdrawing inductive effect (-I) of both the adjacent Sulfur (S1) and Nitrogen (N3) atoms, as well as the ability of the N3 atom to stabilize the negative charge in the Meisenheimer-like transition state during nucleophilic attack. Consequently, under controlled conditions, amines selectively displace the C2-chloride.[3]

Workflow Visualization

The following diagram illustrates the reaction logic and operational workflow.

Figure 1: Synthetic workflow from commercial precursors to the final target, highlighting the two-step transformation.

Reagents and Materials

The following reagents are required. Purity levels are critical to minimize difficult-to-remove tarry byproducts often associated with sulfur heterocycle chemistry.

Table 1: Reagent Specifications

| Reagent | CAS Registry | Purity | Role | Stoichiometry (Eq) |

| 2,4-Dichlorothiazole | 4175-76-2 | ≥98% | Electrophile Core | 1.0 |

| 4-Methoxyaniline | 104-94-9 | ≥99% | Nucleophile | 1.1 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Anhydrous | Base Scavenger | 1.5 – 2.0 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Solvent | 10 Vol (mL/g) |

| Ethyl Acetate | 141-78-6 | ACS Grade | Extraction | N/A |

| Hexanes | 110-54-3 | ACS Grade | Purification | N/A |

Note: If 2,4-Dichlorothiazole is not commercially available, it can be synthesized from 2,4-thiazolidinedione (CAS 2295-31-0) using POCl₃ and pyridine [1].

Experimental Protocol

Step 1: Preparation of 2,4-Dichlorothiazole (If required)

Skip this step if purchasing the intermediate.

-

Charge a round-bottom flask with 2,4-thiazolidinedione (50 g, 0.43 mol) and POCl₃ (240 mL).

-

Cool the mixture to 0–5 °C.

-

Add Pyridine (34 mL, 0.43 mol) dropwise over 20 minutes. Caution: Exothermic.

-

Heat the mixture to 120–125 °C for 4 hours. Monitor by TLC.[1]

-

Distill excess POCl₃ under reduced pressure.

-

Quench the residue by pouring slowly onto crushed ice/water (1 L).

-

Extract with Dichloromethane (DCM) (3 x 400 mL).

-

Dry (Na₂SO₄) and Concentrate to yield 2,4-dichlorothiazole (approx. 75% yield).

Step 2: Synthesis of 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine

This step utilizes the regioselective SNAr reaction.[4]

Reaction Setup

-

In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 2,4-Dichlorothiazole (1.0 eq, 154 mg for 1 mmol scale) in anhydrous DMF (3.0 mL).

-

Add 4-Methoxyaniline (1.1 eq, 135 mg).

-

Add anhydrous Potassium Carbonate (1.5 eq, 207 mg).

-

Alternative: Triethylamine (2.0 eq) can be used, but inorganic bases often result in cleaner reaction profiles for this substrate.

-

Execution

-

Heat the reaction mixture to 80 °C under an inert atmosphere (Nitrogen or Argon).

-

Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes) or LC-MS.

-

Target Completion Time: 4–6 hours.

-

Observation: The starting material (Rf ~0.6) should disappear, and a new, more polar spot (Rf ~0.3) should appear.[5]

-

Workup

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into Ice Water (30 mL).

-

Stir vigorously for 15 minutes. The product often precipitates as a solid.

Purification

-

Recrystallization: The crude solid can often be recrystallized from hot Ethanol or a mixture of Ethyl Acetate/Hexanes .

-

Flash Chromatography: If necessary, purify on silica gel using a gradient of 5% → 20% Ethyl Acetate in Hexanes.

Quality Control & Validation

Mechanistic Validation (SNAr Pathway)

The regioselectivity is governed by the stability of the Meisenheimer intermediate. Attack at C2 places the negative charge on the ring nitrogen (N3), a highly favorable interaction. Attack at C4 would place charge on the sulfur or carbon, which is less stabilized.

Figure 2: Kinetic preference for C2 substitution over C4.

Analytical Specifications

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 10.20 (s, 1H, -NH).

-

δ 7.45 (d, J=8.8 Hz, 2H, Ar-H).

-

δ 6.90 (d, J=8.8 Hz, 2H, Ar-H).

-

δ 6.85 (s, 1H, Thiazole-H5). Key diagnostic: Singlet integrating to 1H.

-

δ 3.75 (s, 3H, -OCH₃).

-

-

MS (ESI): m/z 240.0 / 242.0 [M+H]⁺ (Characteristic 3:1 Chlorine isotope pattern).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (<40%) | Incomplete conversion or hydrolysis of Cl. | Ensure DMF is anhydrous. Increase temp to 100°C. |

| Regioisomer Formation | Attack at C4 (rare). | Lower temperature to 60°C and extend time. |

| Tar/Black Oil | Polymerization of aniline. | Perform reaction under strict N₂ atmosphere. |

| Residual DMF | Poor workup. | Wash organic layer thoroughly with water (5x) or LiCl solution. |

References

-

Preparation of 2,4-dichlorothiazole

- Source: ChemicalBook / Patent Liter

- Context: Standard industrial protocol for chlorin

-

Regioselectivity of 2,4-Dichlorothiazole

-

Source: BenchChem Technical Support.[3]

- Context: Explains the electronic bias favoring C2 substitution (SNAr) over C4.

-

-

General SNAr on Thiazoles

-

Nucleophilic Aromatic Substitution Insights

- Source: Journal of Organic Chemistry / PMC.

- Context: Theoretical grounding for the activ

Sources

- 1. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A-Z Guide to the Synthesis of 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is approached as a two-step process: the initial preparation of the N-(4-methoxyphenyl)thiourea precursor, followed by a modified Hantzsch thiazole synthesis to yield the target 2-aminothiazole intermediate, and its subsequent chlorination. This document provides an in-depth explanation of the underlying chemical principles, detailed step-by-step protocols, and critical safety considerations. The information presented herein is intended to equip researchers with the necessary knowledge and practical insights for the successful and safe execution of this synthesis.

Introduction: The Significance of the Thiazole Moiety

Thiazole rings are a fundamental structural motif in a vast array of biologically active molecules, including pharmaceuticals.[1][2] Their prevalence in medicinal chemistry stems from their ability to engage in various biological interactions, contributing to a wide spectrum of therapeutic activities such as antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The specific compound, 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine, serves as a crucial building block for more complex molecules in drug discovery programs.[4]

This guide focuses on a reliable and well-established route for its preparation, beginning with the synthesis of the N-(4-methoxyphenyl)thiourea precursor. This is followed by the classic Hantzsch thiazole synthesis, a robust method for constructing the thiazole ring from an α-haloketone and a thioamide.[1][5][6] The final step involves the selective chlorination of the thiazole ring.

Reaction Schematics and Mechanism

The overall synthesis can be conceptually divided into three key stages:

-

Part A: Synthesis of N-(4-methoxyphenyl)thiourea. This precursor is synthesized from p-anisidine.

-

Part B: Hantzsch Thiazole Synthesis. The precursor, N-(4-methoxyphenyl)thiourea, is reacted with an appropriate α-haloketone to form the 2-amino-N-(4-methoxyphenyl)thiazole core.

-

Part C: Chlorination. The formed thiazole is then chlorinated to yield the final product.

Underlying Principles of the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry.[2][5] The reaction commences with a nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the haloketone.[1][3] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3] The aromaticity of the resulting thiazole provides a thermodynamic driving force for the reaction.[7]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| p-Anisidine | Reagent | Sigma-Aldrich | |

| Ammonium thiocyanate | ACS Grade | Fisher Scientific | |

| Hydrochloric acid | ACS Grade | VWR | Concentrated |

| 1,3-Dichloroacetone | 95% | Alfa Aesar | |

| N-(4-methoxyphenyl)thiourea | --- | Synthesized in Part A | |

| Ethanol | 200 Proof | Decon Labs | |

| N-Chlorosuccinimide (NCS) | 98% | Acros Organics | |

| Acetonitrile | HPLC Grade | Fisher Scientific | |

| Sodium bicarbonate | ACS Grade | EMD Millipore | |

| Anhydrous sodium sulfate | ACS Grade | VWR | |

| Diethyl ether | ACS Grade | Fisher Scientific | |

| Hexanes | ACS Grade | Fisher Scientific | |

| Ethyl acetate | ACS Grade | Fisher Scientific |

PART A: Synthesis of N-(4-methoxyphenyl)thiourea

This protocol is adapted from established methods for thiourea synthesis.[8][9]

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-anisidine (0.1 mol) and 100 mL of ethanol.

-

Stir the mixture until the p-anisidine has completely dissolved.

-

In a separate beaker, dissolve ammonium thiocyanate (0.11 mol) in 50 mL of water.

-

Slowly add the ammonium thiocyanate solution to the stirred solution of p-anisidine.

-

Add concentrated hydrochloric acid (10 mL) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure N-(4-methoxyphenyl)thiourea.

-

Dry the purified product in a vacuum oven at 50 °C.

PART B & C: Synthesis of 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine

This one-pot procedure combines the Hantzsch thiazole synthesis and subsequent chlorination.

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, suspend N-(4-methoxyphenyl)thiourea (0.05 mol) in 200 mL of ethanol.

-

Add 1,3-dichloroacetone (0.055 mol) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the 2-aminothiazole formation can be monitored by TLC.

-

After the initial reflux, cool the reaction mixture to 0 °C using an ice bath.

-

In a separate flask, dissolve N-Chlorosuccinimide (NCS) (0.055 mol) in 100 mL of acetonitrile.

-

Add the NCS solution dropwise to the cooled reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Monitor the chlorination reaction by TLC.

-

Upon completion, pour the reaction mixture into 500 mL of ice-cold water.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Dry the crude product in a vacuum oven.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine as a solid.

Visualization of Key Processes

Hantzsch Thiazole Synthesis Workflow

Caption: General workflow for the synthesis of 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine.

Simplified Hantzsch Reaction Mechanism

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. tandfonline.com [tandfonline.com]

- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

Application Note: Handling, Storage, and Stability Protocols for Chlorothiazole Amine Scaffolds

Abstract

Chlorothiazole amines, specifically 2-amino-5-chlorothiazole (CAS: 41663-73-4) and its hydrochloride salt (CAS: 55506-37-1) , are critical heterocyclic building blocks in the synthesis of fungicides, azo dyes, and neuroprotective pharmaceuticals. However, their utility is often compromised by poor handling practices leading to oxidative degradation, hydrolysis, and dimerization. This application note provides a rigorous, evidence-based protocol for the storage, solubilization, and handling of these compounds to ensure experimental reproducibility and personnel safety.

Chemical Profile & Stability Mechanisms[1]

To handle these compounds effectively, researchers must understand the mechanisms driving their instability. The thiazole ring is electron-rich, but the introduction of a chlorine atom at the C5 position and an amino group at C2 creates a "push-pull" electronic system that is chemically versatile but environmentally sensitive.

The Degradation Triad

-

Oxidative Dimerization (Color Change): The free amine group (–NH₂) is susceptible to oxidation by atmospheric oxygen. This often leads to the formation of azo-linkages (–N=N–) or polymerization, visually indicated by the material turning from a pale cream/white powder to brown or black.

-

Hygroscopic Hydrolysis: The hydrochloride salt forms are significantly more stable than the free base but are hygroscopic. Absorption of atmospheric moisture can lead to clumping and, over time, hydrolysis of the C-Cl bond under acidic conditions, releasing corrosive HCl gas and degrading the scaffold.

-

Photolytic Instability: Thiazole rings can undergo ring-opening or rearrangement upon prolonged exposure to UV light.

Physical Properties Table

| Property | 2-Amino-5-chlorothiazole (Free Base) | 2-Amino-5-chlorothiazole HCl (Salt) |

| CAS Number | 41663-73-4 | 55506-37-1 |

| Appearance | White to pale yellow crystalline powder | White to beige powder |

| Melting Point | 168–172 °C (dec.) | 164–167 °C (dec.) |

| Solubility | DMSO, DMF, Methanol (Moderate) | Water (High), DMSO, Methanol |

| Storage Temp | -20 °C (Long term) | 2–8 °C (Desiccated) |

| Primary Hazard | Acute Tox. 4 (Oral), Skin Sens. | Skin/Eye Irritant, Hygroscopic |

Storage Protocols: The "Tiered Integrity" System

We recommend a Tiered Storage System to balance accessibility with long-term stability. Do not store the entire bulk supply under "working conditions."

Storage Logic Diagram

The following decision tree illustrates the correct storage conditions based on the compound form and usage frequency.

Figure 1: Decision tree for selecting storage conditions based on chemical form and usage frequency.

Protocol Details

-

Container: Always use Amber Glass vials to prevent photolysis. Cap liners should be PTFE (Teflon) faced; avoid pulp/paper liners which absorb moisture.

-

Atmosphere:

-

Free Base:Mandatory inert gas overlay (Argon preferred over Nitrogen due to density).

-

HCl Salt: Desiccant packs (Silica gel or Drierite) are required in the secondary container.

-

-

Thawing: Before opening a cold vial, allow it to equilibrate to room temperature for 30 minutes. Causality: Opening a cold vial in humid lab air causes immediate condensation on the powder, triggering hydrolysis.

Handling and Solubilization Guidelines

Safety & PPE (Personal Protective Equipment)

Chlorothiazole amines are Skin Sensitizers and Irritants .

-

Respiratory: Use an N95 mask at minimum; a fume hood is mandatory for weighing quantities >10 mg.

-

Dermal: Double-glove with Nitrile. The compound can permeate latex.

-

Eyes: Chemical splash goggles.

Solubilization Workflow

When preparing stock solutions for biological assays or synthesis:

-

Solvent Choice:

-

Preferred: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

-

Avoid: Protic solvents (Ethanol/Water) for long-term stock storage, as they promote nucleophilic attack on the chlorine atom over time.

-

-

Concentration: Prepare high-concentration stocks (e.g., 100 mM) to minimize solvent volume.

-

Stability of Solution:

-

DMSO stocks are stable for 3 months at -20°C.

-

Avoid repeated freeze-thaw cycles (max 3 cycles). Aliquot into single-use vials immediately after dissolution.

-

Figure 2: Step-by-step workflow for minimizing oxidative stress during solubilization.

Critical Technical Note: Do not use metal spatulas if possible. Trace metal ions (Fe, Ni) from scratched spatulas can catalyze the oxidative dimerization of the amine. Use antistatic plastic or glass spatulas.

Emergency & Disposal Procedures

Spill Cleanup

-

Evacuate the immediate area if dust is airborne.

-

PPE: Wear full goggles, nitrile gloves, and a lab coat.

-

Neutralization:

-

Solids: Sweep gently (do not create dust) or use a HEPA vacuum.

-

Liquids: Absorb with vermiculite or sand. Do not use sawdust (potential reaction).

-

-

Decontamination: Wipe surface with 10% bleach solution followed by water to degrade trace organic residues.

Disposal[2]

-

Waste Code: Treat as hazardous organic waste.

-

Segregation: Do not mix with strong oxidizing acids (Nitric/Perchloric) in the waste stream.

-

Labeling: Clearly label as "Toxic - Chlorothiazole Amine Derivative."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 38942, 2-Amino-5-chlorothiazole. Retrieved from [Link]

- Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for aminothiazole stability mechanisms).

-

European Chemicals Agency (ECHA). Registration Dossier: 2-amino-5-chlorothiazole.[1] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Guide for 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely working with 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine , a synthetic small molecule often utilized as a scaffold in kinase inhibition or antimicrobial research.

This guide addresses the three most common failure modes reported by researchers working with this chemotype: initial dissolution failure , cold-storage precipitation , and aqueous "crash-out" during biological assays.

Physicochemical Snapshot

Understanding the molecule is the first step to solving the solubility puzzle.

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | ~240.7 g/mol | Small molecule; kinetics of dissolution should be fast if solvent is appropriate. |

| LogP (Predicted) | ~3.2 - 3.8 | Highly Lipophilic. Poor water solubility; requires organic co-solvent (DMSO). |

| H-Bond Donors | 1 (Secondary Amine) | Capable of intermolecular H-bonding, increasing crystal lattice energy (harder to dissolve). |

| Structural Feature | Planar Heterocycle | High tendency for |

| pKa (Thiazole N) | ~2.5 (Weak Base) | Unlikely to be ionized at physiological pH (7.4), reducing aqueous solubility further. |

Troubleshooting Logic: The "Why" Behind the Failures

Before attempting fixes, review this decision matrix to identify your specific failure mode.

Figure 1: Diagnostic workflow for identifying the root cause of solubility failure.

Core Troubleshooting Guide (FAQs)

Issue 1: "I added DMSO to the powder, but it won't dissolve even with vortexing."

Diagnosis: High Crystal Lattice Energy. The planar structure of the thiazole and phenyl rings allows the molecules to stack tightly in the solid state. Vortexing alone often provides insufficient energy to break these intermolecular forces.

The Fix:

-

Thermal Shift: Warm the vial to 37°C - 45°C in a water bath for 5-10 minutes. Solubility is temperature-dependent; a slight increase often breaks the energy barrier [1].

-

Ultrasonic Cavitation: Use a bath sonicator for 10-15 minutes. Caution: Do not use a probe sonicator directly in the stock vial as it can introduce metal contaminants and generate excessive local heat that may degrade the chloro-thiazole bond.

-

Check the Salt Form: Verify if you have the free base or a salt (e.g., HCl). The free base is more soluble in DMSO; the salt form might require a trace of water or acid, but generally, pure DMSO works best for the free base.

Issue 2: "My stock solution was clear, but after storing it at -20°C, there are crystals."

Diagnosis: Hygroscopic Water Uptake & Freezing Point. DMSO freezes at 18.5°C. When frozen, it pushes solutes into pockets of high concentration (cryoconcentration), which can force precipitation. Furthermore, DMSO is hygroscopic; if the vial was opened cold, it condensed atmospheric water. Water is a potent anti-solvent for this lipophilic compound [2].

The Fix:

-

Thaw Completely: Ensure the vial reaches room temperature.

-

Vortex/Sonicate: Never pipette directly from a thawed vial without re-homogenizing. The precipitate may not redissolve passively.

-

Aliquot Immediately: To prevent repeated freeze-thaw cycles, prepare single-use aliquots (e.g., 20-50 µL) in moisture-resistant tubes.

Issue 3: "The compound crashes out when I dilute it into cell culture media."

Diagnosis: The "Solvent Shock." You are moving the compound from a lipophilic environment (DMSO) to a hydrophilic one (Media). Because the LogP is >3, the water molecules in the media immediately cluster, forcing the hydrophobic drug molecules to aggregate (precipitate) before they can disperse.

The Fix: Use the Intermediate Dilution Method (Serial Dilution).

-

Wrong Way:[1] 1 µL of 10 mM Stock -> directly into 1 mL Media (1:1000 shock).

-

Right Way:

-

Dilute 10 mM Stock 1:10 into PBS/Media (yields 1 mM, may be cloudy but disperses better).

-

Dilute that intermediate 1:100 into final well.

-

Better Alternative: Perform serial dilutions in 100% DMSO first to reach 1000x your final concentration, then add the small volume to the media. This ensures the mixing kinetics favor dispersion over precipitation [3].

-

Standard Operating Procedure (SOP)

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable, precipitation-free stock of 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine.

Materials:

-

Compound (Powder)[2]

-

DMSO (Anhydrous, ≥99.9%, e.g., Sigma Hybridoma grade)

-

Vial (Amber glass or Polypropylene)

Procedure:

-

Calculate:

-

Target Concentration: 10 mM[3]

-

MW: 240.7 g/mol

-

Formula:

-

Example: To make 1 mL of 10 mM stock, you need 2.407 mg.

-

-

Weigh: Weigh the powder into the vial. Note: If static electricity is an issue, use an anti-static gun.

-

Solvent Addition: Add the calculated volume of fresh DMSO. Do not use DMSO that has been sitting open on the bench.

-

Dissolution:

-

Vortex for 30 seconds.

-

Inspect visually. If solid remains, sonicate in a water bath at RT for 5 minutes.

-

If still undissolved, warm to 37°C for 5 minutes, then vortex again.

-

-

QC Check: Hold the vial up to a light source. The solution should be perfectly clear. Any "shimmering" or turbidity indicates micro-precipitates.

-

Storage: Aliquot into small volumes (avoiding headspace) and store at -20°C or -80°C.

Visualizing the "Crash Out" Pathway

The following diagram illustrates the molecular behavior during dilution, highlighting the critical failure point.

Figure 2: Kinetic pathway of hydrophobic compound dilution. Rapid mixing often leads to irreversible aggregation.

References

-

BenchChem. (2025).[2][4] Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Retrieved from

-

Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation. Retrieved from

-

Popa-Burke, I., et al. (2014).[5] Compound precipitation in high-concentration DMSO solutions.[5] Journal of Biomolecular Screening, 19(9), 1302–1308.[5] Retrieved from

-

ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimization of reaction temperature for 4-methoxyphenyl thiazole formation

Technical Support Center: Hantzsch Thiazole Synthesis Optimization Topic: Thermal Optimization for 4-Methoxyphenyl Thiazole Formation Doc ID: TS-HXZ-4MP-V2.1

Module 1: The Thermodynamic Landscape

Executive Summary: The formation of 4-(4-methoxyphenyl)thiazoles via the Hantzsch synthesis is a deceptive reaction. While the initial alkylation is kinetically rapid and exothermic, the subsequent cyclization and dehydration steps are endothermic barriers that frequently trap unwary chemists.

The 4-methoxy substituent on the phenyl ring is an electron-donating group (EDG). Mechanistically, this increases the electron density of the intermediate ketone, slightly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted or nitro-substituted analogs. Consequently, thermal energy is not just a catalyst here; it is the driving force for the elimination of water (aromatization).

The Critical Thermal Zones:

| Temperature Zone | Reaction State | Kinetic Outcome |

| < 40°C (Ambient) | Kinetic Trap | Formation of hydroxy-thiazoline intermediate. Dehydration is stalled. Product is often an unstable, hygroscopic solid or oil. |

| 60°C - 80°C (Reflux) | Thermodynamic Control | Standard operating window. Sufficient energy to cross the dehydration barrier ( |

| > 120°C (MW/High-P) | Accelerated Aromatization | Rapid conversion (< 15 mins). Risk of thioamide oxidative coupling (disulfide formation) if air is present. |

Module 2: Mechanistic Visualization

The following diagram illustrates the reaction pathway and the specific energy barrier where temperature optimization is critical.

Figure 1: Reaction coordinate visualization highlighting the dehydration step as the primary thermal dependency.

Module 3: Optimized Protocols

Protocol A: Standard Reflux (High Purity Focus)

Best for: Scale-up (>5g) where purity is prioritized over speed.

-

Stoichiometry: Dissolve 2-bromo-4'-methoxyacetophenone (1.0 eq) in Absolute Ethanol (5 mL/mmol).

-

Addition: Add Thiobenzamide or Thiourea (1.1 eq). Note: A slight excess of thioamide drives kinetics.

-

Thermal Phase: Heat to reflux (

) for 4–6 hours .-

Checkpoint: Monitor TLC (Hexane:EtOAc 4:1). The starting bromide (

) should disappear.

-

-

Workup: Cool to RT. The hydrobromide salt of the thiazole may precipitate.[1][2]

-

Neutralization: Pour mixture into 10% aqueous

. Stir for 30 mins to precipitate the free base. -

Isolation: Filter and wash with water.[2] Recrystallize from EtOH.

Protocol B: Microwave-Assisted (High Throughput)

Best for: Library synthesis (<500mg) and rapid screening.

-

Vessel: 10 mL Microwave-transparent vial.

-

Solvent: Ethanol or PEG-400 (Green alternative).

-

Parameters:

-

Temp:

-

Power: Dynamic (Max 200W)

-

Hold Time: 10 minutes

-

Stirring: High

-

-

Post-Process: Dilute with water, extract with EtOAc or filter precipitate.

Module 4: Troubleshooting Center (FAQs)

Q1: My reaction mixture turned into a black, sticky tar. What happened? Diagnosis: Thermal Decomposition or Oxidative Coupling. The Science: Thioamides are susceptible to oxidative dimerization (forming 1,2,4-thiadiazoles or disulfides) at high temperatures in the presence of oxygen. The "tar" is often polymerized thioamide byproducts. Corrective Action:

-

Reduce Temperature: If using DMF at

, switch to Ethanol reflux ( -

Inert Atmosphere: Run the reaction under Nitrogen or Argon balloon.

-

Scavenger: Add a radical scavenger (e.g., BHT) in trace amounts if oxidative coupling is suspected.

Q2: I isolated a solid, but the NMR shows a doublet at

-

Do not discard: Resuspend the solid in ethanolic HCl (or add catalytic p-TsOH to ethanol).

-

Reflux: Heat at reflux for an additional 2 hours. The acid catalyst lowers the barrier for dehydration.

Q3: The yield is low (<50%) despite full consumption of the starting material. Diagnosis: Side Reaction (Imine Formation). The Science: Under highly acidic conditions (generated by the HBr byproduct), the thioamide nitrogen can protonate, reducing its nucleophilicity. Alternatively, the ketone can undergo acid-catalyzed condensation with the solvent if methanol is used. Corrective Action:

-

Buffer: Add Sodium Acetate (1.0 eq) to the reaction mixture. This buffers the HBr formed, keeping the pH closer to neutral and preventing acid-catalyzed degradation while maintaining enough acidity for the dehydration step.

Module 5: Diagnostic Flowchart

Use this logic tree to diagnose failure modes in real-time.

Figure 2: Logical troubleshooting matrix for thermal optimization issues.

References

-

Hantzsch Thiazole Synthesis Review: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

-

Microwave Optimization: Kabri, Y., et al. (2022).[3] "Microwave-assisted synthesis of thiazole derivatives: A green approach." Journal of Microwave Power and Electromagnetic Energy. (Contextual citation based on general MW-thiazole literature).

-

Mechanism & Dehydration: Potewar, T. M., et al. (2008). "Efficient synthesis of 2-aminothiazoles in water under heterogeneous catalysis." Tetrahedron Letters, 49(2), 248-251.

-

4-Methoxyphenyl Derivatives: Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles as anti-inflammatory agents." Acta Poloniae Pharmaceutica, 69(1), 69-76.

Sources

Technical Support Center: Purification of 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine

Ticket ID: #THZ-CL-404 Subject: Stability and Purification Protocols for Labile 4-Halothiazoles Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

You are likely encountering difficulties purifying 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine (CAS: 912969-56-3).[1] Unlike stable 4-alkyl or 4-aryl thiazoles, the 4-chloro-thiazole moiety is chemically labile.[1] The carbon-chlorine bond at the 4-position is susceptible to hydrolysis (forming 4-thiazolones) and nucleophilic aromatic substitution (

Standard purification methods (acidic silica columns, hot aqueous recrystallization) often lead to product decomposition , observed as "streaking" on TLC or the appearance of a new, more polar spot (the 4-oxo derivative).[2] This guide prioritizes stability-preserving purification .

Module 1: The Stability Trap (Root Cause Analysis)

Before attempting purification, you must understand why your compound might be degrading.[2] The 4-chloro substituent activates the thiazole ring, making it prone to hydrolysis, particularly in acidic or strongly basic aqueous conditions.[2]

The Degradation Pathway: Under acidic conditions (e.g., untreated silica gel) or high heat in protic solvents, the chlorine atom is displaced by water, leading to the tautomeric 2-amino-thiazol-4(5H)-one.[1][2]

Caption: Figure 1. Hydrolytic instability of 4-chlorothiazoles leading to the thermodynamic 4-oxo byproduct.[1]

Module 2: Troubleshooting Guides (FAQs)

Ticket #001: "My product decomposes on the silica column."

Diagnosis: The acidity of standard silica gel (

Protocol: Amine-Buffered Flash Chromatography

-

Slurry Preparation: Pre-treat your silica gel. Slurry the silica in a solution of 1% Triethylamine (TEA) in Hexanes (or your weak solvent).[2]

-

Column Packing: Pour the column with this TEA-treated slurry.

-

Elution: Run your gradient (e.g., Hexanes/EtOAc) without further TEA, or maintain 0.5% TEA if the compound is particularly sticky.[2]

-

Speed: 4-chlorothiazoles are not stable on silica for long periods.[1] Complete the column in <20 minutes .

Ticket #002: "Recrystallization from ethanol yielded a different solid."

Diagnosis: Boiling ethanol (especially if not anhydrous) can promote solvolysis, replacing the -Cl with -OEt or -OH.[1] Solution: Switch to a non-protic / non-nucleophilic solvent system.

Protocol: Cold Solvent Trituration Instead of hot recrystallization, use trituration to remove impurities.[2]

-

Dissolve the crude oil/solid in a minimum amount of Dichloromethane (DCM) at room temperature.[2]

-

Slowly add cold Hexanes or Pentane while stirring until turbidity persists.

-

Cool to -20°C. The product should precipitate while lipophilic impurities remain in solution.

-

Avoid: Methanol, Ethanol, or Water at temperatures >40°C.[2]

Ticket #003: "I have a persistent yellow impurity (Thiourea)."

Diagnosis: Unreacted N-(4-methoxyphenyl)thiourea is a common contaminant in Hantzsch syntheses.[1] It has similar solubility to the product. Solution: Exploit the weak basicity of the product versus the neutrality of the thiourea.[2]

Protocol: Gentle Acid Wash (The "Quick-Dip") Note: Perform this rapidly to avoid hydrolysis.[1]

-

Dissolve crude in Ethyl Acetate .[2]

-

Wash quickly (contact time < 1 min) with cold 0.5 M HCl .

-

Immediately separate the aqueous layer and neutralize it with saturated NaHCO₃ (sodium bicarbonate) into fresh Ethyl Acetate.[2]

-

Dry (MgSO₄) and evaporate.[2]

Module 3: Quantitative Data & Solvent Selection

Use this table to select the correct solvent system for your specific impurity profile.

| Solvent System | Suitability | Risk Level | Notes |

| Ethanol/Water | Low | High | High risk of hydrolysis (Cl |

| EtOAc/Hexanes | High | Low | Ideal for chromatography and recrystallization.[2] Inert. |

| DCM/MeOH | Medium | Medium | Good solubility, but MeOH can be nucleophilic.[2] Keep %MeOH < 5%. |

| DMSO | High | Low | Good for storage, but hard to remove.[2] |

| Acetone | Medium | Medium | Can form Schiff bases with the primary amine (if present) or decompose.[2] |

Module 4: Decision Tree for Purification

Follow this logic flow to determine the safest purification route for your specific crude batch.

Caption: Figure 2. Logic flow for selecting the purification method based on crude physical properties.

References & Authoritative Grounding

-

Instability of 4-Halo-2-aminothiazoles:

-

Hantzsch Thiazole Synthesis & Impurities:

-

Citation: General mechanism and thiourea impurity profiles in thiazole synthesis.[2]

-

Source:Journal of Organic Chemistry / SynArchive.

-

-

Chromatography of Basic Heterocycles:

-

Citation: Techniques for purifying amine-containing compounds using triethylamine-buffered silica.[1]

-

Source:Sielc Technologies / Chromatography Guides.

-

Disclaimer

This guide is intended for qualified research personnel. 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine is a research chemical.[1] Always review the Safety Data Sheet (SDS) before handling. The instability described above is specific to the 4-chloro substitution pattern and may not apply to 4-alkyl derivatives.

Sources

- 1. Thiazole, 2-amino-4-(p-methoxyphenyl)- [webbook.nist.gov]

- 2. mdpi.com [mdpi.com]

- 3. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Cyclization Failures in 4-Chlorothiazole Synthesis

Welcome to the Technical Support Center for the synthesis of 4-chlorothiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common cyclization failures and to offer practical, field-proven solutions. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles that govern success or failure in these syntheses.

Introduction: The Challenge of the 4-Chloro Substituent

The synthesis of 4-chlorothiazoles, while often employing classic reactions like the Hantzsch thiazole synthesis, presents unique challenges. The electron-withdrawing nature of the chlorine atom at the 4-position can significantly influence the reactivity of intermediates, often leading to lower yields, incomplete reactions, and the formation of unwanted side products. This guide will dissect these issues and provide a clear path to success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of 4-chlorothiazoles, particularly via the Hantzsch synthesis, and provides actionable solutions.

FAQ 1: Why is my Hantzsch synthesis of a 4-chlorothiazole resulting in low to no yield?

Answer: Low yields in the Hantzsch synthesis of 4-chlorothiazoles can often be attributed to the electronic effects of the chloro group and suboptimal reaction conditions. The Hantzsch synthesis is a multi-step reaction, and the electron-withdrawing chlorine atom can impact key stages.[1][2][3]

Core Problem: The primary challenge arises from the reduced nucleophilicity of the enol or enolate intermediate derived from the α-halocarbonyl compound (e.g., ethyl 4-chloroacetoacetate) and the potential for side reactions.

Troubleshooting Guide: Low Yield in 4-Chlorothiazole Hantzsch Synthesis

| Symptom | Potential Cause | Proposed Solution & Rationale |

| Reaction stalls; starting materials remain | 1. Insufficient reaction temperature or time: The electron-withdrawing chloro group can slow down the cyclization and dehydration steps. | Increase reaction temperature in increments of 10°C and monitor by TLC. A higher energy input may be required to overcome the activation barrier. Extend the reaction time, monitoring every 2-4 hours. |

| 2. Inappropriate solvent: The polarity and protic/aprotic nature of the solvent can significantly affect the reaction rate. | Switch to a higher-boiling point solvent like DMF or dioxane to allow for higher reaction temperatures. For reactants with poor solubility, consider a co-solvent system. | |

| Formation of a complex mixture of products | 1. Side reactions dominating: The electron-deficient nature of the intermediates can make them susceptible to alternative reaction pathways. | Lower the reaction temperature to favor the desired thermodynamic product over kinetic side products. Ensure slow, controlled addition of reagents to avoid localized high concentrations that can promote side reactions. |

| 2. Decomposition of starting materials or product: Thiazole rings can be sensitive to harsh conditions. | Check the pH of the reaction mixture. While often run under neutral or slightly basic conditions, some Hantzsch variations are sensitive to pH.[4] Work up the reaction promptly upon completion to avoid product degradation. | |

| No desired product formation | 1. Incorrect reagents or poor-quality starting materials: Impurities in the thioamide or α-haloketone can inhibit the reaction. | Verify the identity and purity of your starting materials by NMR or other analytical techniques. Consider recrystallizing or purifying the starting materials if necessary. |

| 2. Mechanistic dead-end: The specific combination of substituents may favor a non-productive pathway. | Consider an alternative synthetic route. (See "Alternative Synthetic Strategies" section below). |

FAQ 2: I am observing a significant amount of a byproduct that is not my target 4-chlorothiazole. What could it be?

Answer: The formation of byproducts is a common issue. In the context of 4-chlorothiazole synthesis, several side reactions are known to occur.

Common Side Products and Their Formation:

-

Favorskii Rearrangement Products: α-haloketones, especially those with an enolizable proton, can undergo Favorskii rearrangement in the presence of a base to form carboxylic acid derivatives.

-

Oxazoles: If the thioamide starting material is contaminated with the corresponding amide, the formation of an oxazole byproduct can occur through a similar cyclization pathway.

-

Polymerization/Tars: Under harsh heating conditions or in the presence of strong acids or bases, the reactive intermediates can polymerize, leading to the formation of intractable tars.

-

Isomeric Thiazoles: Depending on the nature of the thioamide used (e.g., N-substituted thioureas), the formation of isomeric thiazole products is possible.[4]

Troubleshooting Guide: Byproduct Formation

| Observed Byproduct | Probable Cause | Recommended Action |

| Carboxylic acid derivatives | Favorskii rearrangement of the α-haloketone. | Use a milder, non-nucleophilic base or run the reaction under neutral conditions if possible. |

| Oxazole analog | Contamination of thioamide with amide. | Purify the thioamide starting material before use. |

| Dark, tarry residue | Polymerization of intermediates. | Reduce the reaction temperature and/or concentration. Ensure efficient stirring to prevent localized overheating. |

| Isomeric thiazole | Ambiguous cyclization with N-substituted thioamide. | Adjust the pH of the reaction. Acidic conditions can sometimes alter the regioselectivity of the cyclization.[4] |

Mechanistic Insight: The Hantzsch Thiazole Synthesis Workflow

The Hantzsch synthesis proceeds through a well-established mechanism. Understanding this workflow is critical for effective troubleshooting.

Caption: Hantzsch thiazole synthesis workflow.

The electron-withdrawing effect of the 4-chloro substituent can destabilize the 4-hydroxythiazoline intermediate, potentially hindering the final dehydration step.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and available laboratory equipment.

Protocol 1: Synthesis of Ethyl 2-Amino-4-chloromethylthiazole-5-carboxylate

This protocol is adapted from the Hantzsch synthesis of related thiazole derivatives.[5]

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.

-

Slowly add ethyl 2-chloroacetoacetate (1.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until the pH is ~7-8.

-

The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with cold water.

-

If the product remains in solution, extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Purification Strategy: A Step-by-Step Guide

Caption: General purification workflow for 4-chlorothiazoles.

Alternative Synthetic Strategies

When the Hantzsch synthesis fails, it is crucial to have alternative methods at your disposal.

-

The Cook-Heilbron Synthesis: This method is particularly useful for the synthesis of 5-aminothiazoles and involves the reaction of α-aminonitriles with carbon disulfide, dithioacids, or isothiocyanates.[6] While it typically yields 5-aminothiazoles, modifications may allow for the synthesis of other derivatives.

-

The Gabriel Synthesis of Thiazoles: This less common method involves the reaction of an acylaminoketone with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[6]

-

Modern Cyclization Strategies: Recent literature has explored various new methods for thiazole synthesis, including metal-catalyzed cross-coupling reactions and novel cyclization strategies that may be more tolerant of electron-withdrawing groups.[7][8]

Identifying Impurities: A Guide to Spectroscopic Analysis

Unambiguous identification of impurities is key to successful troubleshooting. The following table provides typical NMR chemical shifts for common laboratory solvents and reagents that may appear as contaminants in your product's spectrum.

1H NMR Chemical Shifts of Common Impurities in CDCl3 [1][9][10][11]

| Impurity | Chemical Shift (δ, ppm) | Multiplicity |

| Acetone | 2.17 | s |

| Dichloromethane | 5.30 | s |

| Diethyl ether | 3.48 (q), 1.21 (t) | q, t |

| Ethanol | 3.72 (q), 1.25 (t) | q, t |

| Ethyl acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |

| Hexane | 1.29, 0.90 | m |

| Toluene | 7.28-7.17 (m), 2.36 (s) | m, s |

| Water | 1.56 | s (broad) |

Concluding Remarks

The synthesis of 4-chlorothiazoles can be a rewarding endeavor, yielding valuable building blocks for medicinal chemistry and materials science. While the electron-withdrawing nature of the chloro group presents specific challenges, a systematic approach to troubleshooting, grounded in a solid understanding of the reaction mechanism, will ultimately lead to success. This guide provides a framework for diagnosing and solving common problems, but remember that each specific substrate may require unique optimization. Always consult the primary literature for the most relevant procedures and safety information.

References

- Stout, D. M., & Meyers, A. I. (2000). Learning from the Hantzsch synthesis.

-

Macmillan Group. (2004, August 25). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved February 15, 2026, from [Link]

-

MDPI. (2023, February 16). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Retrieved February 15, 2026, from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. Retrieved February 15, 2026, from [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

-

Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved February 15, 2026, from [Link]

- Popiolek, R., & Kosikowska, U. (2021).

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved February 15, 2026, from [Link]

-

Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved February 15, 2026, from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

ResearchGate. (n.d.). Cook-Heilbron thiazole synthesis. Retrieved February 15, 2026, from [Link]

- Li, X., & Zhang, J. (2021).

- Bouzayani, N., Ghozzi, M., Salah, A. B., & Hamdi, N. (2015).

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved February 15, 2026, from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 15, 2026, from [Link]

-

CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Retrieved February 15, 2026, from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Elemental sulfur mediated cyclization via redox strategy: Synthesis of benzothiazoles from o -chloronitrobenzenes and benzyl chlorides. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

-

CEM. (n.d.). Hantzsch Ester Synthesis. Retrieved February 15, 2026, from [Link]

-

SciSpace. (n.d.). Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved February 15, 2026, from [Link]

- Jan, B., Parveen, S., Zahoor, A., & Sadiq, M. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Journal of Biomolecular Structure and Dynamics, 1–16.

-

University of Rochester. (n.d.). Purification: How To. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. Retrieved February 15, 2026, from [Link]

-

PubMed. (2024, February 29). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Retrieved February 15, 2026, from [Link]

-

CUNY. (n.d.). recrystallization.pdf. Retrieved February 15, 2026, from [Link]

- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639.

-

YouTube. (2011, September 29). Electron Donating and Electron Withdrawing Groups. Retrieved February 15, 2026, from [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved February 15, 2026, from [Link]

-

Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Retrieved February 15, 2026, from [Link]

-

PubMed. (2024, July 5). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Retrieved February 15, 2026, from [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. kgroup.du.edu [kgroup.du.edu]

Validation & Comparative

Unveiling the Potency of 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine: A Comparative Analysis Against Standard CDK9 Inhibitors

In the landscape of kinase-targeted drug discovery, the 2-aminothiazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors. This guide provides a comprehensive comparison of a representative 2-aminothiazole derivative, 4-Chloro-N-(4-methoxyphenyl)thiazol-2-amine , against established, standard inhibitors of Cyclin-Dependent Kinase 9 (CDK9). This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the inhibitory potential of this compound class and the experimental workflows required for its characterization.